methyl 5-(2-methoxy-2-oxoethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate
Description
Historical Development of 1,2,3-Triazole Chemistry
The exploration of 1,2,3-triazoles began in the early 20th century with the discovery of their basic synthetic routes. Initial methods, such as the oxidative coupling of glyoxal, hydrazine, and sodium nitrite, provided access to unsubstituted triazoles but lacked regioselectivity and efficiency. A transformative breakthrough occurred in the 1960s with Rolf Huisgen’s elucidation of the 1,3-dipolar cycloaddition between azides and alkynes, though thermal conditions often yielded mixtures of 1,4- and 1,5-disubstituted isomers.
The advent of click chemistry in the early 2000s revolutionized triazole synthesis. Sharpless and Meldal independently demonstrated that copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enabled regioselective formation of 1,4-disubstituted triazoles under mild conditions. This methodology, celebrated for its atom economy and functional group tolerance, became a cornerstone of drug discovery and materials science. Subsequent developments, such as ruthenium-catalyzed reactions for 1,5-disubstituted derivatives, expanded the synthetic toolkit.
Significance of Trifluoromethyl-Substituted Triazoles in Medicinal Research
The introduction of trifluoromethyl (-CF₃) groups into triazole frameworks has profoundly influenced medicinal chemistry. Fluorinated compounds exhibit enhanced metabolic stability, bioavailability, and target affinity due to the electron-withdrawing effects and lipophilicity of the -CF₃ group. For example, trifluoromethyl-substituted triazoles have shown efficacy as kinase inhibitors and antimicrobial agents, with the -CF₃ moiety often improving pharmacokinetic profiles.
In the case of methyl 5-(2-methoxy-2-oxoethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate, the 3-(trifluoromethyl)phenyl substituent likely enhances membrane permeability and resistance to oxidative degradation, making it valuable for probing biological targets.
Emergence of this compound in Scientific Literature
This compound first appeared in specialized chemical catalogs (CAS No. 303995-97-3) as a building block for complex molecules. Its structure—featuring a 1,4-disubstituted triazole core with ester and ketone-functionalized side chains—suggests utility in fragment-based drug design. The methoxy-oxoethyl group at position 5 may facilitate hydrogen bonding with biological targets, while the methyl ester at position 4 offers a handle for further derivatization.
Notably, its synthesis likely follows CuAAC protocols, as evidenced by analogous routes for related trifluoromethylphenyl triazoles. For instance, room-temperature cycloadditions using copper(I) acetylides have been employed to generate 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-1,2,3-triazoles with yields exceeding 90%. Such methods underscore the compatibility of electron-deficient aryl azides with terminal alkynes under catalytic conditions.
Current Research Landscape and Objectives
Contemporary studies focus on optimizing triazole synthesis for scalability and diversifying substituent patterns to access novel bioactivities. Recent advances include tandem oxidative coupling reactions and transition-metal-catalyzed C–H functionalizations, which enable the construction of polysubstituted triazoles. For this compound, research objectives may involve:
- Structural Elucidation : X-ray crystallography to confirm regiochemistry and intermolecular interactions, as demonstrated for analogous triazoles.
- Biological Screening : Evaluation as a protease or kinase inhibitor, leveraging the triazole’s capacity to mimic peptide bonds.
- Materials Applications : Incorporation into metal-organic frameworks (MOFs) or polymers, exploiting its rigid aromatic core and polar substituents.
The compound’s multifunctional design aligns with trends in modular synthesis, where click chemistry enables rapid assembly of complex architectures. Future work may explore its utility in photodynamic therapy or as a fluorescent probe, given the electronic effects of the -CF₃ group.
Properties
IUPAC Name |
methyl 5-(2-methoxy-2-oxoethyl)-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O4/c1-23-11(21)7-10-12(13(22)24-2)18-19-20(10)9-5-3-4-8(6-9)14(15,16)17/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRFBYHQQIBZIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2-methoxy-2-oxoethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid or a coupling reagent such as DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for the cycloaddition step and the development of more efficient catalysts for the esterification process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy-oxoethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the triazole ring or the ester group, potentially yielding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 5-(2-methoxy-2-oxoethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate has shown potential as a bioactive compound in medicinal chemistry:
- Anticancer Activity : Studies indicate that triazole derivatives exhibit significant anticancer properties. The trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a candidate for further development in cancer therapeutics .
- Antimicrobial Properties : The triazole ring is known for its antifungal and antibacterial activities. Research has demonstrated that compounds containing triazole moieties can inhibit the growth of various pathogens, suggesting potential applications in treating infections .
Agricultural Science
The compound's unique properties also make it suitable for agricultural applications:
- Fungicides : Triazole-based compounds are widely used as fungicides in agriculture. Their ability to disrupt fungal cell wall synthesis makes them effective against a range of fungal pathogens affecting crops .
- Plant Growth Regulators : There is ongoing research into the use of triazole derivatives as plant growth regulators, which can enhance crop yield and resilience against environmental stressors .
Materials Science
In materials science, this compound can be utilized in the development of advanced materials:
- Polymer Additives : The incorporation of this compound into polymer matrices can improve thermal stability and mechanical properties. Its chemical structure allows for compatibility with various polymers used in coatings and composites .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the triazole ring can participate in hydrogen bonding and π-π interactions with biological targets.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The 3-(trifluoromethyl)phenyl group distinguishes this compound from analogs with other aryl substituents. Key comparisons include:
Key Insight : The -CF₃ group in the target compound likely improves membrane permeability compared to -Cl or -OCH₃ analogs, as fluorinated aromatics are common in drug design for their metabolic resistance .
Functional Group Variations on the Triazole Core
The 2-methoxy-2-oxoethyl side chain at position 5 differentiates this compound from other triazole derivatives:
Key Insight : The dual ester groups (-COOCH₃ and -CH₂COOCH₃) may act as prodrug motifs , enabling controlled release of active metabolites .
Biological Activity
Methyl 5-(2-methoxy-2-oxoethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate (CAS Number: 303995-97-3) is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂F₃N₃O₄ |
| Molecular Weight | 343.26 g/mol |
| Melting Point | 46–48 °C |
| Hazard Classification | Irritant (Xi) |
Synthesis and Characterization
This compound can be synthesized through various methods involving the reaction of appropriate precursors under controlled conditions. The synthesis typically involves the formation of the triazole ring via azide-alkyne cycloaddition reactions, which is a common approach in triazole chemistry due to its efficiency and mild reaction conditions.
Anticancer Activity
Research has shown that triazole derivatives exhibit significant anticancer properties. For example, studies have identified that compounds with similar structures inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition of TS can lead to apoptosis in cancer cells. The synthesized triazole derivatives have demonstrated antiproliferative effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : IC50 values around 1.1 μM.
- HCT-116 (Colon Cancer) : IC50 values around 2.6 μM.
- HepG2 (Liver Cancer) : IC50 values around 1.4 μM.
These findings suggest that this compound may possess similar anticancer properties due to its structural features that allow for effective interaction with TS .
Antimicrobial Activity
In addition to anticancer properties, triazole compounds have been studied for their antimicrobial activities. Compounds similar to this compound have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Case Studies
Several studies have investigated the biological activity of triazole derivatives:
-
Study on Anticancer Activity :
- A series of triazole derivatives were synthesized and tested against multiple cancer cell lines.
- Results indicated that specific substitutions on the triazole ring significantly enhanced antiproliferative activity.
- The best-performing compounds showed IC50 values comparable to established chemotherapeutics like doxorubicin .
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial properties of various triazole derivatives against common pathogens.
- The results highlighted that modifications in the phenyl ring influenced antimicrobial effectiveness.
- Compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against target bacteria .
Q & A
Basic: What synthetic methodologies are recommended for preparing methyl 5-(2-methoxy-2-oxoethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate?
Answer:
The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of "click chemistry." Key steps include:
- Step 1: Preparation of a propargyl ester intermediate (e.g., methyl propiolate) or an azide derivative (e.g., 3-(trifluoromethyl)phenyl azide).
- Step 2: Cycloaddition under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate) in a polar solvent (THF or DMF) at 50–60°C for 12–24 hours .
- Step 3: Purification via silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization from ethanol/water.
Note: Ensure azide safety protocols due to explosion risks.
Advanced: How can regioselectivity in the 1,2,3-triazole core formation be controlled during synthesis?
Answer:
Regioselectivity (1,4- vs. 1,5-disubstituted triazole) depends on:
- Catalyst choice: Cu(I) favors 1,4-regioisomers, while Ru catalysts (e.g., Cp*RuCl(PPh₃)₂) yield 1,5-products.
- Solvent polarity: Polar aprotic solvents (DMF) enhance Cu(I) activity for 1,4-selectivity.
- Substrate steric effects: Bulky substituents on the alkyne or azide may shift selectivity .
Validate outcomes using 2D NMR (NOESY) to confirm substitution patterns .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Ester C=O stretch (~1740 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: How can researchers resolve signal overlap in NMR spectra caused by the trifluoromethyl group?
Answer:
- High-field NMR (>500 MHz): Enhances resolution of adjacent proton signals.
- ²⁹Si Decoupling: Suppress splitting from ¹⁹F-¹H coupling in trifluoromethyl groups.
- 2D Techniques (HSQC, HMBC): Correlate ¹H-¹³C/¹⁹F couplings to assign overlapping peaks .
- Deuterated Solvents: Use DMSO-d₆ or CDCl₃ to minimize solvent interference .
Basic: What purification strategies are effective for isolating the target compound post-synthesis?
Answer:
- Column Chromatography: Use silica gel with ethyl acetate/hexane (3:7 to 1:1 gradient).
- Recrystallization: Ethanol/water (8:2) yields high-purity crystals; monitor via melting point (mp ~150–160°C) .
- HPLC Prep: Reverse-phase C18 columns (acetonitrile/water mobile phase) for >95% purity .
Advanced: How should discrepancies between HPLC purity and elemental analysis data be addressed?
Answer:
- Cross-Validation: Use complementary methods (e.g., ¹H NMR integration vs. HPLC area%).
- Volatile Impurities: Dry samples under vacuum (40°C, 24 h) to remove residual solvents.
- Ion Suppression in MS: Check for matrix effects using ESI+/ESI- modes.
- Combustion Analysis: Ensure accurate carbon/hydrogen/nitrogen ratios (±0.3% tolerance) .
Basic: What stability considerations apply to this compound under varying storage conditions?
Answer:
- Light Sensitivity: Store in amber vials to prevent photodegradation of the triazole core.
- Moisture: Keep desiccated (silica gel) to avoid ester hydrolysis.
- Temperature: Stable at -20°C for long-term storage; avoid repeated freeze-thaw cycles .
Advanced: What strategies improve reaction scalability without compromising yield?
Answer:
- Flow Chemistry: Continuous reactors reduce exothermic risks and enhance mixing for azide-alkyne reactions.
- Catalyst Recycling: Immobilize Cu(I) on chitosan or magnetic nanoparticles to reduce metal leaching.
- In-Situ Azide Generation: Avoid isolating hazardous intermediates by using NaN₃ directly in the reaction .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
